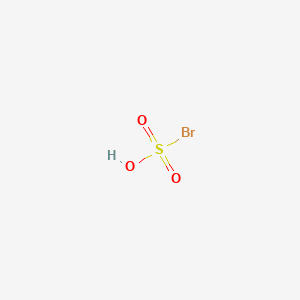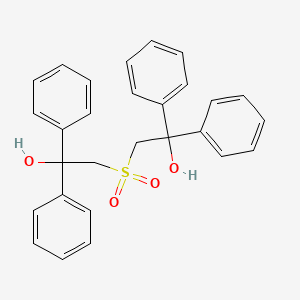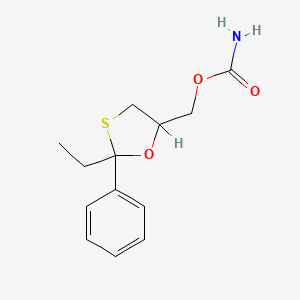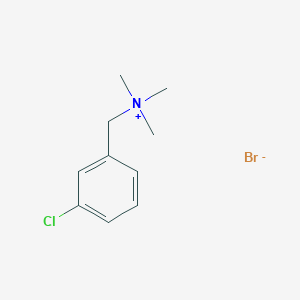
Phosphoric trihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric trihydrazide is a phosphorus-based compound with the chemical formula P(NH2NH2)3. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound features a phosphorus atom bonded to three hydrazide groups, which contributes to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric trihydrazide can be synthesized through the reaction of phosphorus trichloride with hydrazine hydrate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{NH}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Phosphoric trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted this compound compounds.
科学的研究の応用
Phosphoric trihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of phosphoric trihydrazide involves its ability to form stable complexes with various metal ions. This property is attributed to the presence of hydrazide groups, which can coordinate with metal ions through nitrogen atoms. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the hydrazide groups, allowing it to participate in a variety of chemical reactions.
類似化合物との比較
Phosphoric trihydrazide can be compared with other phosphorus-based compounds such as:
Phosphoric triamide: Similar in structure but with amide groups instead of hydrazide groups.
Phosphonic acid: Contains a phosphorus atom bonded to oxygen atoms and hydroxyl groups.
Phosphinic acid: Features a phosphorus atom bonded to hydrogen and hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydrazide groups around the phosphorus atom, which imparts distinct chemical properties and reactivity compared to other phosphorus-based compounds.
特性
CAS番号 |
25841-83-2 |
|---|---|
分子式 |
H9N6OP |
分子量 |
140.09 g/mol |
IUPAC名 |
dihydrazinylphosphorylhydrazine |
InChI |
InChI=1S/H9N6OP/c1-4-8(7,5-2)6-3/h1-3H2,(H3,4,5,6,7) |
InChIキー |
DHTHPYVDQDMCFY-UHFFFAOYSA-N |
正規SMILES |
NNP(=O)(NN)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)



![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
